molecular formula C7H14F2N2O B1478151 (1-(2-Aminoethyl)-4,4-difluoropyrrolidin-2-yl)methanol CAS No. 2092060-75-6

(1-(2-Aminoethyl)-4,4-difluoropyrrolidin-2-yl)methanol

Cat. No.: B1478151
CAS No.: 2092060-75-6
M. Wt: 180.2 g/mol
InChI Key: IAKYMXWMMXZJTE-UHFFFAOYSA-N
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Description

(1-(2-Aminoethyl)-4,4-difluoropyrrolidin-2-yl)methanol is a chemical building block of high interest in medicinal chemistry, particularly in the development of targeted radiopharmaceuticals. Its structure, featuring a 4,4-difluoropyrrolidine scaffold, is chemically analogous to key components found in a novel class of Fibroblast Activation Protein (FAP)-targeting inhibitors, such as the Kalios ligands . FAP is a validated target for cancer diagnosis and therapy, as it is overexpressed in the tumor microenvironment of many epithelial cancers, including breast, lung, and pancreatic cancers . The 2-aminoethyl side chain provides a versatile handle for conjugation to various linkers and chelators, enabling the synthesis of targeted molecules for diagnostic imaging or therapeutic applications. This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers can leverage this chemical to develop new FAP-inhibitor conjugates, potentially labeled with radionuclides like Copper-61 or Copper-67, for use in positron emission tomography (PET) and theranostic strategies .

Properties

IUPAC Name

[1-(2-aminoethyl)-4,4-difluoropyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2N2O/c8-7(9)3-6(4-12)11(5-7)2-1-10/h6,12H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKYMXWMMXZJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC1(F)F)CCN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of (1-(2-Aminoethyl)-4,4-difluoropyrrolidin-2-yl)methanol generally follows these key steps:

  • Construction of the 4,4-difluoropyrrolidine ring system.
  • Introduction of the 2-aminoethyl substituent on the nitrogen atom of the pyrrolidine.
  • Installation of the methanol group at the 2-position of the pyrrolidine ring.
  • Purification and characterization of the final product.

Synthesis of the 4,4-Difluoropyrrolidine Core

The difluorinated pyrrolidine ring is synthesized starting from pyrrolidine derivatives through selective fluorination steps. According to patent literature and research articles, the preparation often involves:

  • Starting from protected pyrrolidine intermediates, such as benzyl esters or tert-butyl carbamates.
  • Fluorination at the 4-position using fluorinating agents to introduce the geminal difluoro group.
  • Control of stereochemistry is achieved by chiral starting materials or chiral catalysts.

For example, a European patent document describes the preparation of (3R,4S)-rel-3,4-difluoropyrrolidine hydrochloride through multi-step transformations starting from 2,5-dihydropyrrole derivatives, involving fluorination and subsequent deprotection steps.

Introduction of the 2-Aminoethyl Side Chain

The aminoethyl group is typically introduced via nucleophilic substitution or amide bond formation on the nitrogen atom of the difluoropyrrolidine ring:

  • One method involves reacting the difluoropyrrolidine intermediate with protected aminoethyl reagents such as tert-butyl-N-(2-aminoethyl)carbamate.
  • Coupling reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIPEA (N,N-diisopropylethylamine), and HOBt (1-hydroxybenzotriazole) are used to facilitate amide bond formation under mild conditions.
  • After coupling, protecting groups are removed by treatment with trifluoroacetic acid (TFA) to yield the free aminoethyl substituent.

Installation of the Methanol Group at the 2-Position

The methanol substituent at the 2-position of the pyrrolidine ring is introduced through selective reduction or functional group transformation:

  • The 2-position hydroxyl group can be generated by reduction of a corresponding ketone or aldehyde intermediate.
  • Alternatively, hydroxymethylation reactions on the pyrrolidine ring or its precursors are performed.
  • Careful control of reaction conditions ensures retention of stereochemistry and prevents side reactions.

Representative Synthetic Route Example

A detailed synthetic sequence adapted from research findings includes:

Step Reagents/Conditions Description Yield/Notes
1 Starting pyrrolidine derivative Protection of amino groups with tert-butyl carbamate or benzyl esters High yield, stereocontrol essential
2 Fluorination reagents (e.g., Selectfluor or other fluorinating agents) Introduction of 4,4-difluoro substituents on pyrrolidine ring Moderate to good yield, requires careful handling
3 Coupling reagents (HATU, DIPEA, HOBt) + tert-butyl-N-(2-aminoethyl)carbamate Introduction of aminoethyl side chain via amide bond formation 45-70% yield depending on conditions
4 TFA treatment Deprotection of amino groups to free amine Quantitative yield
5 Reduction or hydroxymethylation Installation of methanol group at 2-position Variable yield depending on method

Formulation and Purification Notes

  • The final compound is purified by flash chromatography using ethyl acetate/methanol solvent systems or preparative HPLC to achieve high purity.
  • Characterization is typically performed by mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC).
  • The compound is often prepared as a hydrochloride salt for stability and handling.

Data Table Summarizing Key Preparation Parameters

Parameter Details
Starting Material Protected pyrrolidine derivatives (e.g., tert-butyl carbamate or benzyl esters)
Key Reagents Fluorinating agents (e.g., Selectfluor), HATU, DIPEA, HOBt, TFA
Solvents Dry acetonitrile, dichloromethane, ethyl acetate, methanol
Reaction Conditions Room temperature to 50 °C, inert atmosphere for sensitive steps
Purification Methods Flash chromatography, preparative HPLC
Characterization MS (ESI), 1H NMR (300-400 MHz), analytical HPLC
Typical Yields 45-71% for coupling steps, quantitative for deprotection

Summary of Research Findings

  • The synthesis of this compound is well-established through multi-step organic synthesis involving fluorination, amide bond formation, and deprotection.
  • The use of modern coupling reagents like HATU and protecting groups such as tert-butyl carbamate facilitates efficient and selective introduction of the aminoethyl substituent.
  • Maintaining stereochemical integrity during fluorination and subsequent steps is critical for the biological activity of the compound.
  • Purification and characterization protocols ensure the production of high-purity material suitable for pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

(1-(2-Aminoethyl)-4,4-difluoropyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.

    Addition: The compound can undergo addition reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

    Addition: Reagents like hydrogen gas (H₂) in the presence of a catalyst can be used for addition reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Neuroscience Research

This compound has been investigated for its potential role in modulating neurotransmitter systems. Its structural similarity to known psychoactive substances suggests that it may influence pathways related to mood regulation and cognitive function. Preliminary studies indicate that derivatives of this compound could serve as leads for developing new antidepressants or anxiolytics.

Drug Development

The compound's ability to interact with various biological targets makes it a candidate for drug development. Research has focused on its efficacy in treating conditions such as anxiety disorders and depression. Case studies highlight its potential as a scaffold for synthesizing more potent analogs with improved pharmacokinetic profiles.

Polymer Chemistry

(1-(2-Aminoethyl)-4,4-difluoropyrrolidin-2-yl)methanol is being explored as a building block in the synthesis of novel polymers. Its functional groups allow for the formation of cross-linked networks that can enhance material properties such as thermal stability and mechanical strength. Research indicates that incorporating this compound into polymer matrices can lead to materials with unique electrical and thermal properties.

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly focusing on proteases and kinases. Its unique structure allows researchers to investigate its binding affinity and inhibitory mechanisms, providing insights into enzyme regulation and potential therapeutic targets.

Cellular Studies

In cellular models, this compound has shown promise in modulating cellular signaling pathways. Studies have demonstrated its ability to influence cell proliferation and apoptosis, making it a valuable tool for cancer research.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntidepressant developmentPotential modulation of neurotransmitter systems
Drug DevelopmentScaffold for new drug analogsImproved pharmacokinetic profiles observed
Materials SciencePolymer synthesisEnhanced thermal stability and mechanical strength
Biochemical ResearchEnzyme inhibition studiesInsights into enzyme regulation mechanisms
Cellular StudiesModulation of signaling pathwaysEffects on cell proliferation and apoptosis

Mechanism of Action

The mechanism of action of (1-(2-Aminoethyl)-4,4-difluoropyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and bioavailability. The hydroxyl group may participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally related molecules, focusing on substituent effects, molecular properties, and biological activity.

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents Key Features Biological Activity/Application Reference
(1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol C₁₁H₁₄F₂N₂O 4-Aminophenyl, difluoro Aromatic amine; molecular weight 228.24 g/mol Research intermediate, CNS applications
1-[2-Thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine C₁₁H₂₀N₄S Thiazol-5-yl, aminoethyl, n-propyl Piperazine core; alkyl chain length impacts H3 antagonism (pA₂ up to 8.27) H3 receptor antagonist
(R)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride C₅H₁₀ClF₂NO Difluoro, hydrochloride salt Chiral center; salt form improves stability Synthetic intermediate
(1-(3-Chloropyrazin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol C₉H₁₀ClF₂N₃O 3-Chloropyrazinyl, difluoro Heteroaromatic substituent; CAS 2092568-57-3 Undisclosed research applications

Structural and Functional Insights

Physicochemical Properties
  • Solubility and Stability: The hydroxymethyl group in the target compound likely improves aqueous solubility compared to non-polar analogs like the 3-chloropyrazinyl derivative . Stability data for related compounds (e.g., storage at room temperature for the 4-aminophenyl analog) indicate robustness under standard conditions .

Biological Activity

(1-(2-Aminoethyl)-4,4-difluoropyrrolidin-2-yl)methanol, also known by its CAS number 2092060-75-6, is a fluorinated pyrrolidine derivative that has garnered attention for its potential biological activities. This compound possesses unique structural features, including a pyrrolidine ring substituted with an aminoethyl group and two fluorine atoms, which may influence its pharmacological properties.

The molecular formula for this compound is C7_7H14_{14}F2_2N2_2O, with a molecular weight of 180.20 g/mol. The presence of fluorine atoms is significant as they often enhance the stability and bioavailability of organic compounds.

PropertyValue
Molecular FormulaC7_7H14_{14}F2_2N2_2O
Molecular Weight180.20 g/mol
CAS Number2092060-75-6

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. Key aspects include:

  • Hydrogen Bonding : The aminoethyl group can form hydrogen bonds with various biomolecules, potentially influencing enzyme activity or receptor interactions.
  • Fluorine Substitution : The two fluorine atoms may enhance the compound's lipophilicity and overall stability, making it more effective in crossing biological membranes.
  • Hydroxyl Group : The hydroxyl group can participate in biochemical reactions, possibly acting as a site for further modifications or interactions.

Biological Activity and Research Findings

Research into the biological activity of this compound has indicated several potential applications:

  • Pharmaceutical Applications : Its structure suggests potential use as a pharmaceutical intermediate in drug development. The compound may exhibit properties that could lead to the development of new therapeutic agents with improved efficacy and safety profiles.
  • Model Compound : It serves as a model compound for studying the effects of fluorinated molecules on biological systems. This can be particularly useful in medicinal chemistry where fluorination is often employed to enhance drug properties.
  • Potential HSP90 Inhibitor : Preliminary studies suggest that compounds similar to this compound may inhibit HSP90 (Heat Shock Protein 90), a chaperone protein involved in protein folding and stability that is implicated in cancer and neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-(2-Aminoethyl)-4,4-difluoropyrrolidin-2-yl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis often involves multi-step strategies, including:

  • Reductive amination : Reduction of nitro intermediates using sodium borohydride or catalytic hydrogenation (e.g., Pd/C) under controlled pH (pH 7–9) to preserve the aminoethyl group .
  • Ring-forming reactions : Condensation of fluorinated pyrrolidine precursors with aminoethylating agents (e.g., 2-chloroethylamine) in polar aprotic solvents like THF, followed by methanol quenching .
  • Key variables : Temperature (23–100°C), solvent polarity (THF vs. ethyl acetate), and catalyst selection (e.g., Pd(II) acetate for Suzuki couplings) critically affect yield and purity .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR in deuterated solvents (CDCl3_3, DMSO-d6_6) resolve the difluoropyrrolidine ring protons (δ 3.5–4.5 ppm) and aminoethyl signals (δ 1.5–2.5 ppm) .
  • Mass spectrometry (ESI/MS) : Confirms molecular weight (e.g., [M+H]+^+ peaks) and detects impurities via fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with methanol/water gradients assess purity (>95% typically required for biological assays) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Temperature : Store at –20°C in inert atmospheres (N2_2) to prevent degradation of the aminoethyl group. Room-temperature storage in methanol/ethyl acetate mixtures is viable for ≤72 hours .
  • Light sensitivity : Amber vials are recommended due to potential photodegradation of the pyrrolidine ring .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected 19F^{19}F NMR shifts) be resolved during structural validation?

  • Methodological Answer :

  • Comparative analysis : Cross-reference with fluorinated pyrrolidine analogs (e.g., 4,4-difluoropyrrolidine derivatives) to identify substituent effects on 19F^{19}F chemical shifts .
  • DFT calculations : Use computational models (e.g., Gaussian) to predict shifts and validate experimental data .
  • Isotopic labeling : Introduce 15N^{15}N-labeled aminoethyl groups to decouple overlapping signals in crowded spectra .

Q. What strategies optimize reaction conditions for coupling the aminoethyl group to fluorinated pyrrolidine scaffolds?

  • Methodological Answer :

  • Catalyst screening : Test Pd(II) acetate with ligands like XPhos for Buchwald-Hartwig aminations, balancing steric bulk and electron donation to enhance C–N bond formation .
  • Solvent optimization : Use 2-methyltetrahydrofuran for improved solubility of fluorinated intermediates compared to DMF .
  • Workflow automation : Employ high-throughput screening (e.g., 96-well plates) to vary temperature (50–120°C), base (Et3_3N vs. DIPEA), and stoichiometry .

Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the difluoropyrrolidine moiety in biological systems?

  • Methodological Answer :

  • Analog synthesis : Replace difluoropyrrolidine with non-fluorinated or monofluorinated analogs to assess fluorine’s electronic effects .
  • Enzymatic assays : Test inhibition of fluorophore-tagged enzymes (e.g., kinases) using fluorescence polarization to quantify binding affinity .
  • MD simulations : Model interactions with target proteins (e.g., G-protein-coupled receptors) to identify key hydrogen bonds involving the methanol and aminoethyl groups .

Q. What are the best practices for resolving low yields in final purification steps (e.g., chromatography)?

  • Methodological Answer :

  • Gradient optimization : Adjust hexane/acetone or dichloromethane/methanol gradients (e.g., 0–100% acetone over 30 column volumes) to separate polar byproducts .
  • Preparative HPLC : Use C18 columns with 0.1% TFA in mobile phases to improve peak resolution for zwitterionic intermediates .
  • Crystallization screening : Explore solvent pairs (ethyl acetate/heptane) and cooling rates to isolate high-purity crystals .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental logP values for this compound?

  • Methodological Answer :

  • Experimental validation : Measure logP via shake-flask method (octanol/water partitioning) and compare with computational predictions (e.g., ChemAxon). Adjust for ionization effects using pH-adjusted buffers .
  • Fragment contribution analysis : Deconstruct the molecule into difluoropyrrolidine and aminoethyl-methanol fragments to identify outliers in hydrophobicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(2-Aminoethyl)-4,4-difluoropyrrolidin-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-(2-Aminoethyl)-4,4-difluoropyrrolidin-2-yl)methanol

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